Distearyl methyl benzyl ammonium chloride
Overview
Description
Distearyl methyl benzyl ammonium chloride is an organic compound classified as a quaternary ammonium salt. It consists of a nitrogen center substituted with two stearyl groups, one methyl group, and one benzyl group. This structure confers surfactant-like properties, making it useful in various applications, including as a phase transfer catalyst and in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of distearyl methyl benzyl ammonium chloride typically involves the quaternization of distearylamine with methyl chloride and benzyl chloride. The process begins with the preparation of distearylamine, which is synthesized from stearic acid. Stearic acid is first converted to stearonitrile, which is then hydrogenated to form stearamine. Distearylamine is obtained by further hydrogenation of stearamine. Finally, distearylamine is quaternized with methyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like isopropanol can facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Distearyl methyl benzyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, bases, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new quaternary ammonium salt with a different substituent .
Scientific Research Applications
Distearyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance the rate of reactions between compounds in different phases.
Biology: The compound is used in the formulation of various biological assays and experiments due to its surfactant properties.
Industry: This compound is used in the production of personal care products, such as hair conditioners and cosmetics, due to its antistatic and conditioning properties
Mechanism of Action
The mechanism of action of distearyl methyl benzyl ammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with proteins, leading to denaturation and loss of function .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but lacks the benzyl group.
Didecyldimethylammonium chloride: Shorter alkyl chains compared to distearyl methyl benzyl ammonium chloride.
Benzalkonium chloride: Contains alkyl groups of varying lengths and is commonly used as a disinfectant
Uniqueness
This compound is unique due to its specific combination of long stearyl chains, a methyl group, and a benzyl group. This structure provides it with distinct surfactant properties and makes it particularly effective in applications requiring strong antimicrobial activity and phase transfer catalysis .
Properties
IUPAC Name |
benzyl-methyl-dioctadecylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSEXVNHGDLNN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551801 | |
Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33106-77-3 | |
Record name | Benzenemethanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33106-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distearyl methyl benzyl ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033106773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISTEARYL METHYL BENZYL AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3B7HQ34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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